![molecular formula C17H26N2 B11855299 1'-Neopentylspiro[indoline-3,4'-piperidine] CAS No. 917898-70-5](/img/structure/B11855299.png)
1'-Neopentylspiro[indoline-3,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Neopentylspiro[indoline-3,4’-piperidine] is a synthetic organic compound with the molecular formula C17H26N2 and a molecular weight of 258.40 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of an indoline moiety fused to a piperidine ring. The spirocyclic framework imparts significant conformational rigidity, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1’-Neopentylspiro[indoline-3,4’-piperidine] typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps :
Formation of the Indoline Moiety: The indoline ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indoline derivative is then subjected to spirocyclization with a suitable piperidine precursor. This step often requires the use of strong bases or acids to facilitate the formation of the spirocyclic structure.
Neopentyl Substitution:
Analyse Des Réactions Chimiques
1’-Neopentylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen or the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1’-Neopentylspiro[indoline-3,4’-piperidine] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It serves as a ligand in the study of protein-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.
Industry: Its unique structure makes it a candidate for the development of new materials with specific mechanical or electronic properties.
Mécanisme D'action
The mechanism of action of 1’-Neopentylspiro[indoline-3,4’-piperidine] as a P2Y1 receptor antagonist involves its binding to the P2Y1 receptor, a G-protein-coupled receptor involved in platelet aggregation. By inhibiting this receptor, the compound can reduce platelet aggregation and potentially prevent thrombotic events . The exact molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
1’-Neopentylspiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as spiro[indoline-3,4’-pyran] and spiro[indoline-3,4’-pyridine]. These compounds share the spirocyclic indoline core but differ in the nature of the fused ring. The neopentyl substitution in 1’-Neopentylspiro[indoline-3,4’-piperidine] imparts unique steric and electronic properties, making it distinct from its analogs .
Similar compounds include:
- Spiro[indoline-3,4’-pyran]
- Spiro[indoline-3,4’-pyridine]
- Spiro[indoline-3,4’-oxindole]
Propriétés
Numéro CAS |
917898-70-5 |
|---|---|
Formule moléculaire |
C17H26N2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1'-(2,2-dimethylpropyl)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C17H26N2/c1-16(2,3)13-19-10-8-17(9-11-19)12-18-15-7-5-4-6-14(15)17/h4-7,18H,8-13H2,1-3H3 |
Clé InChI |
SEWNXEVEIAWCQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1CCC2(CC1)CNC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


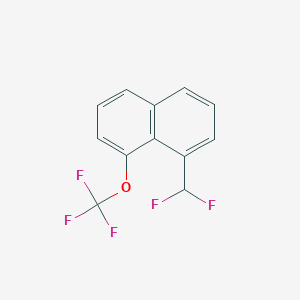
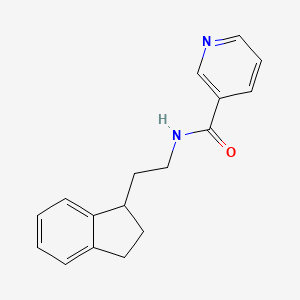
![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)

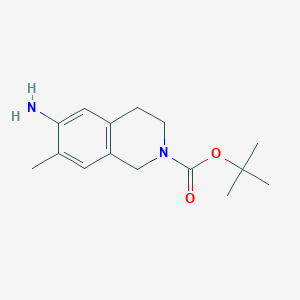
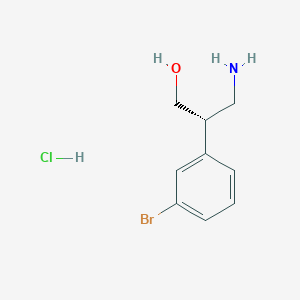
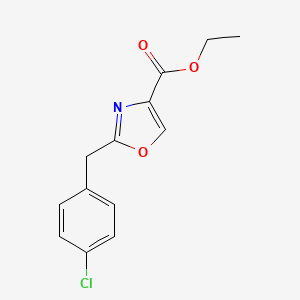
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)
![3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11855278.png)

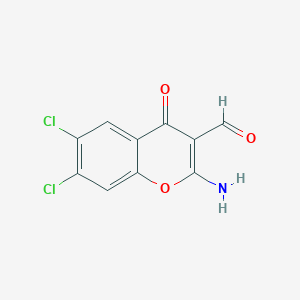
![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)
![Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)
